molecular formula C15H14N6O B2578223 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide CAS No. 1428355-44-5

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide

Cat. No. B2578223
CAS RN: 1428355-44-5
M. Wt: 294.318
InChI Key: MBODFOCQDAZFRB-UHFFFAOYSA-N
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Description

“N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide” is a chemical compound. It is related to the 3,5-dimethyl-1H-pyrazole and 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol compounds.


Synthesis Analysis

The synthesis of pyrazole-based ligands, which are related to the compound , involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of the compound is related to 3,5-dimethylpyrazole, which is an organic compound with the formula (CH3C)2CHN2H . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazole-based ligands, which are related to the compound , have been shown to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have evaluated the antileishmanial activity of this compound. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.

Antimalarial Potential

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited substantial inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .

Biological Activity

Pyrazole-bearing compounds often exhibit diverse biological activities. Investigating the specific mechanisms by which this compound interacts with cellular targets can provide insights into its potential therapeutic applications .

Combination Therapy

Considering the challenges posed by drug resistance, combining N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide with existing antileishmanial or antimalarial drugs could lead to synergistic effects. Combination therapy strategies warrant investigation.

Mechanism of Action

While the specific mechanism of action for “N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide” is not available, related compounds have shown potent in vitro antipromastigote activity, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Future Directions

The compound and its related compounds have potential for further developments in catalytic processes relating to catecholase activity . Additionally, they have shown promising in vitro anticoronavirus and antitumoral activity , which could be explored further in future research.

properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-6-11(2)21(20-10)14-7-13(17-9-18-14)19-15(22)12-4-3-5-16-8-12/h3-9H,1-2H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBODFOCQDAZFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide

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